Acid-PEG5-NHS ester
Overview
Description
Acid-PEG5-NHS ester is a PEG derivative containing a carboxylic acid and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
Synthesis Analysis
NHS-Esters are widely used to label proteins non-selectively on free amino groups . Such broad labeling can be disadvantageous because it can interfere with protein structure or function and because stoichiometry is poorly controlled . A simple method to transform NHS-esters into site-specific protein labeling on N-terminal Cys residues has been described .Molecular Structure Analysis
The molecular formula of Acid-PEG5-NHS ester is C18H29NO11 . The molecular weight is 435.4 g/mol . The IUPAC name is 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid .Chemical Reactions Analysis
Acid-PEG5-NHS ester is a PEG linker containing a carboxylic acid and an NHS ester . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
The molecular weight of Acid-PEG5-NHS ester is 435.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 11 . The rotatable bond count is 20 . The exact mass is 435.17406074 g/mol . The topological polar surface area is 147 Ų .Scientific Research Applications
Pegylation of RNA and Oligonucleotides
Acid-PEG5-NHS ester is used in pegylation, a method of post-synthetic modification of oligonucleotides. This technique is essential for attaching molecular entities like dyes, tags, peptides, and macromolecules to oligonucleotides (Bethge & Vonhoff, 2020).
Enhancing Cell Interactions in Hydrogels
Acid-PEG5-NHS ester, specifically Acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS), is widely used for functionalizing bioactive factors in PEG hydrogels. These modifications are vital for improving cell adhesion and spreading in bioactive hydrogels (Browning et al., 2013).
Targeted Cellular Imaging
In the field of cellular imaging, Acid-PEG5-NHS ester is utilized for preparing targeting fluorescent cellular imaging probes. This application is significant for fluorescence imaging of living cells (Kim et al., 2016).
Protein Drug Modification
The ester is involved in the amino group modification of pharmaceutical proteins, such as bovine lactoferrin, to create protein drugs with improved therapeutic properties (Kato et al., 2010).
Site-Specific PEGylation of Proteins
Acid-PEG5-NHS ester aids in site-specific PEGylation of proteins like bone morphogenetic protein-2, crucial for maintaining the biological activity of therapeutic proteins (Hu & Sebald, 2011).
pH Responsive Drug Delivery
The ester is used in the development of nanohydrogels for pH-responsive drug delivery. This has significant implications in controlled drug release and targeting cancer therapies (Farzanfar et al., 2021).
Quality Control in Biopharmaceuticals
In biopharmaceuticals, Acid-PEG5-NHS ester plays a role in PEGylation processes, which is vital for improving the bioavailability of active peptides or proteins (Crafts et al., 2016).
Synthesis and Characterization of Nanoparticles
The ester is instrumental in the synthesis and characterization of nanoparticles for various biological applications, including the formation of silicon quantum dots (Zhang et al., 2017).
Peptide and Protein Functionalization
Acid-PEG5-NHS ester is used for efficient chemoselective amino-sulfhydryl stapling on peptides and proteins. This is crucial for designing functional bioconjugates (Silva et al., 2021).
Hydrogel Formation and Biomedical Applications
The ester is used in oxo-ester mediated chemical ligation for polymer hydrogel formation. These hydrogels have applications in wound healing, tissue repair, drug delivery, and tissue engineering (Strehin et al., 2013).
Enhancing Emulsifying Characteristics
Acid-PEG5-NHS ester contributes to the modification of polyethylene glycol fatty acid esters, enhancing their emulsifying characteristics. This is important in industries for interfacial properties (Ortiz-Collazos et al., 2016).
Fluorescent Labeling of Proteins
The ester is used for NHS ester-mediated derivitization in fluorescent labeling of proteins, a technique vital for biochemical and analytical applications (Nanda & Lorsch, 2014).
PEGylation with Functional Polymers
Acid-PEG5-NHS ester is involved in PEGylation processes with functional polymers designed for peptide/protein modification. This has applications in pharmaceuticals and material science (Chenal et al., 2011).
Thermal Lithography of Copolymer Films
The ester is used in atomic force microscopy-based thermal lithography for bioconjugation on copolymer films. This has applications in surface chemistry and material engineering (Duvigneau et al., 2008).
Synthesis of Versatile NHS Esters
Acid-PEG5-NHS ester is part of the synthesis of highly versatile NHS esters, which are critical tools in peptide synthesis, bioconjugate chemistry, and material sciences (Barré et al., 2016).
Development of Medical Adhesives
The ester is employed in the development of injectable and self-healing medical adhesives for wound sealing, an important advancement in healthcare and medical technology (Sun et al., 2020).
Chemical Cross-Linking in Proteomics
Acid-PEG5-NHS ester is used for chemical cross-linking in proteomics. This application is important for understanding protein interactions and structures (Kalkhof & Sinz, 2008).
Injectable Hydrogel Development
The ester is crucial in developing injectable hydrogels with dual redox responsiveness, which has potential applications in drug delivery and stimuli-responsive drug release (Gong et al., 2017).
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO11/c20-15-1-2-16(21)19(15)30-18(24)4-6-26-8-10-28-12-14-29-13-11-27-9-7-25-5-3-17(22)23/h1-14H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMACGMMKGUAJOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acid-PEG5-NHS ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.